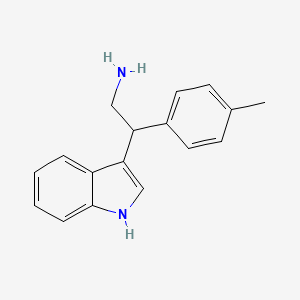
2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is a compound related to the indole alkaloid family, which includes a wide range of naturally occurring and synthetically derived substances. Indole and its derivatives are of significant interest due to their complex molecular architecture and biological activities, inspiring chemists to develop new methods for their synthesis (Taber & Tirunahari, 2011).
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from the construction of the indole core followed by the introduction of the 4-methylphenyl group. Various strategies for indole synthesis have been classified, such as the Fischer, Bartoli, and Madelung syntheses, each providing a unique approach to constructing the indole nucleus and further functionalization (Taber & Tirunahari, 2011).
Applications De Recherche Scientifique
Antimicrobial Activity :
- A study synthesized novel derivatives of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. The compounds displayed significant activity, suggesting potential as antimicrobial agents (Kumbhare et al., 2013).
- Another research created 1‐(1H‐Indol‐3‐yl)ethanamine derivatives that were tested as efflux pump inhibitors against Staphylococcus aureus, showing potential in restoring antibacterial activity of certain antibiotics (Héquet et al., 2014).
Catalytic and Chemical Applications :
- Synthesis of rare-earth metal amido complexes using this compound showed promising results in catalytic activities, especially in the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
- Novel imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, demonstrated significant antimicrobial activity, indicating potential in pharmaceutical synthesis (Rajeswari & Santhi, 2019).
Anticancer Activity :
- A study on the synthesis of piperazine-2,6-dione and its derivatives, including 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, found that some compounds exhibited good anticancer activity against various cancer cell lines (Kumar et al., 2013).
DNA Interaction and Pharmacological Studies :
- Cu(II) complexes of ligands derived from this compound showed DNA binding properties and nuclease activity, indicating potential in DNA interaction studies (Kumar et al., 2012).
- Pharmacological evaluation of indole-derived thiourea compounds showed potential activity in the central nervous system, including antinociceptive and anti-inflammatory actions (Szulczyk et al., 2019).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSJOJSKGCNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


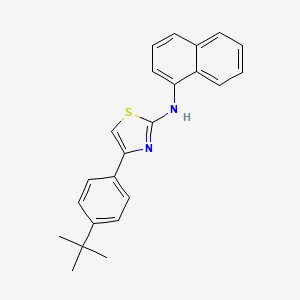

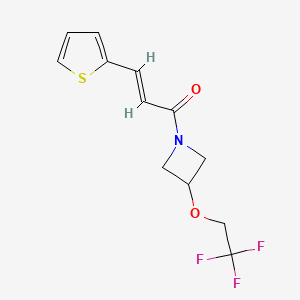
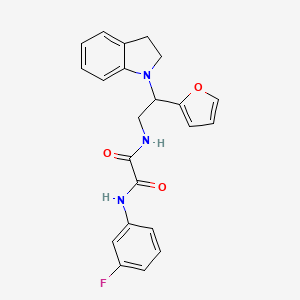

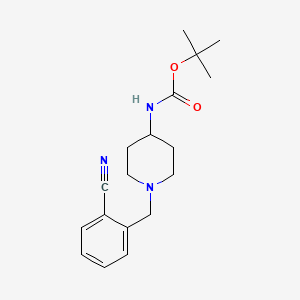

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
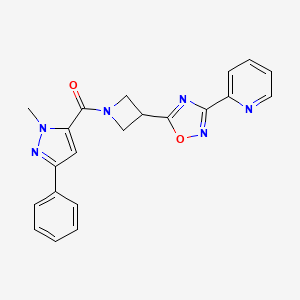
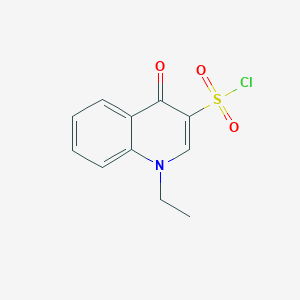
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)